Methiocarb-phenol-sulfone
Overview
Description
Methiocarb-phenol-sulfone is a chemical compound that is a metabolite of methiocarb, a carbamate pesticide. It is known for its role in the degradation pathway of methiocarb and has been studied for its environmental and toxicological impacts .
Mechanism of Action
Target of Action
Mesurol sulfone phenol, also known as 3,5-Dimethyl-4-(methylsulfonyl)phenol, primarily targets acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
The compound acts by inhibiting acetylcholinesterase . The product of the cleavage of the carbamate group of methiocarb, a compound related to Mesurol sulfone phenol, is methylcarbamic acid which binds to cholinesterase after the reaction . This binding inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .
Biochemical Pathways
The biochemical pathway affected by Mesurol sulfone phenol involves the degradation of monoaromatic compounds such as phenol . The first key degradation step involves its oxidation to catechol by a monooxygenase . Then, catechol is degraded via two alternative pathways, depending on the microorganism .
Result of Action
The inhibition of acetylcholinesterase by Mesurol sulfone phenol leads to an increase in acetylcholine levels . This can affect various physiological processes, as acetylcholine is a key neurotransmitter involved in many functions, including muscle contraction and heart rate.
Action Environment
The action, efficacy, and stability of Mesurol sulfone phenol can be influenced by various environmental factors. For instance, the compound’s action on mites and its neurotoxic effects on molluscs have been noted . Due to its toxicity, the approval of methiocarb, a related compound, as a plant protection product has been withdrawn by the eu .
Preparation Methods
Methiocarb-phenol-sulfone is typically synthesized through the oxidation of methiocarb. The synthetic route involves the oxidation of methiocarb to methiocarb sulfoxide, which is further oxidized to methiocarb sulfone. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Chemical Reactions Analysis
Methiocarb-phenol-sulfone undergoes several types of chemical reactions:
Oxidation: Methiocarb is oxidized to methiocarb sulfoxide and further to methiocarb sulfone.
Reduction: Methiocarb sulfoxide can be reduced back to methiocarb.
Hydrolysis: Methiocarb can be hydrolyzed to form methiocarb phenol and methiocarb sulfone phenol
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various acids and bases to control the pH. The major products formed from these reactions are methiocarb sulfoxide, methiocarb sulfone, and methiocarb phenol .
Scientific Research Applications
Methiocarb-phenol-sulfone has several scientific research applications:
Environmental Chemistry: It is studied for its environmental fate and impact, particularly in soil and water systems.
Toxicology: Research focuses on its toxicological effects on non-target species, including aquatic organisms and mammals.
Agriculture: It is used to understand the degradation pathways of pesticides and their metabolites in agricultural settings .
Comparison with Similar Compounds
Methiocarb-phenol-sulfone can be compared with other similar compounds such as:
Methiocarb sulfoxide: Another metabolite of methiocarb, known for its higher toxicity to non-target species.
Methiocarb phenol: A hydrolysis product of methiocarb, less toxic but still significant in environmental studies.
Carbaryl: Another carbamate pesticide with similar degradation pathways and environmental impacts
This compound is unique in its specific role in the degradation pathway of methiocarb and its distinct toxicological profile .
Properties
IUPAC Name |
3,5-dimethyl-4-methylsulfonylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-8(10)5-7(2)9(6)13(3,11)12/h4-5,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGKIGVRUXTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041496 | |
Record name | Mesurol sulfone phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-62-3 | |
Record name | Mesurol phenol sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesurol sulfone phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESUROL PHENOL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G92SF33LLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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